molecular formula C9H10N4 B6210220 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine CAS No. 1247542-90-0

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

Cat. No.: B6210220
CAS No.: 1247542-90-0
M. Wt: 174.2
InChI Key:
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Description

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is a heterocyclic compound that features both pyrazole and pyridine rings. This compound is of significant interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine typically involves the reaction of 1-methyl-1H-pyrazole with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up by optimizing the reaction conditions to ensure higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine is unique due to its dual ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential pharmacological properties make it a valuable compound in both research and industrial applications.

Properties

CAS No.

1247542-90-0

Molecular Formula

C9H10N4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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